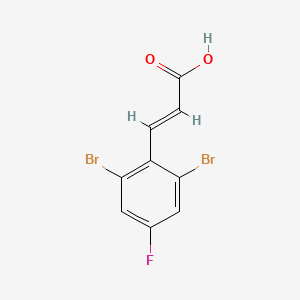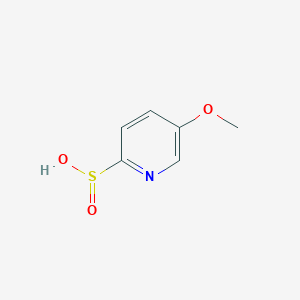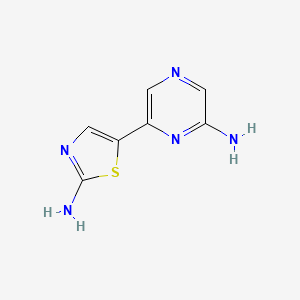![molecular formula C19H16FN3O2 B13107356 6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B13107356.png)
6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4’-bipyridine]-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipyridine core, which is often associated with coordination chemistry and catalysis, and a carboxylic acid functional group, which can participate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4’-bipyridine]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the bipyridine core: This can be achieved through a coupling reaction between two pyridine derivatives.
Introduction of the 4-fluoro-2-methylphenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the carboxylic acid group: This can be done through a carboxylation reaction, often using carbon dioxide as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4’-bipyridine]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The bipyridine core can be reduced under specific conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4’-bipyridine]-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4’-bipyridine]-4-carboxylic acid involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
6-((Phenylamino)methyl)-[2,4’-bipyridine]-4-carboxylic acid: A structurally similar compound without the fluorine and methyl groups.
Uniqueness
6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4’-bipyridine]-4-carboxylic acid is unique due to the presence of the 4-fluoro-2-methylphenyl group, which can enhance its chemical reactivity and binding properties. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C19H16FN3O2 |
|---|---|
分子量 |
337.3 g/mol |
IUPAC 名称 |
2-[(4-fluoro-2-methylanilino)methyl]-6-pyridin-4-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C19H16FN3O2/c1-12-8-15(20)2-3-17(12)22-11-16-9-14(19(24)25)10-18(23-16)13-4-6-21-7-5-13/h2-10,22H,11H2,1H3,(H,24,25) |
InChI 键 |
DWBDEZKCGZOAAR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)F)NCC2=NC(=CC(=C2)C(=O)O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B13107282.png)

![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B13107299.png)
![2-(Furo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B13107303.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)




![N-[2-[[p-Methoxyphenyl]sulfamoyl]ethyl]phthalimide](/img/structure/B13107337.png)



